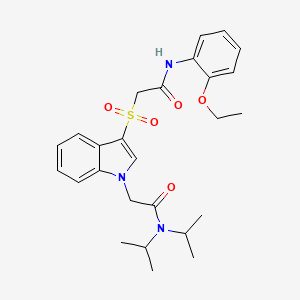

6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde, such as 4-substituted-6-fluoro(carboalkoxyl)benzo[b]furans and benzo[b]thiophenes, involves base-catalyzed cyclization of enyne derivatives. This process utilizes heterocyclic aromatic aldehydes, a Wittig reagent, and a Sonogashira reaction with terminal alkynes, leading to site-specifically produced compounds in good yields (Wang & Burton, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been explored through infrared spectrum analysis, revealing details about vibrational frequencies and molecular assignments. Such studies on structurally related compounds have shown the importance of hyper-conjugative interaction and charge delocalization for molecule stability (Mary et al., 2015).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including those involving active halogen-containing reagents, leading to the formation of thieno[2,3-b]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives. These reactions highlight the compound's reactivity and potential for creating a wide array of heterocyclic compounds (Abdel-fattah & Attaby, 2012).

Physical Properties Analysis

The physical properties of this compound and its derivatives can be assessed through spectroscopic techniques such as UV-visible and fluorescence spectroscopy. These methods allow for the determination of absorption and emission characteristics, which are crucial for understanding the photophysical behavior of these compounds (Satam et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from studies on related compounds. For instance, analyses of benzothiophene derivatives reveal insights into tautomerism, substitution reactions, and the impact of different substituents on the chemical behavior of these molecules (Shepelenko et al., 1989).

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Reactions

6-Fluoro-3-methyl-1-benzothiophene-2-carbaldehyde and its derivatives have been studied extensively in the field of chemical synthesis and reactions. For example, these compounds undergo various substitution reactions like bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, indicating their reactivity and potential for chemical transformations (Chapman, Hughes, & Scrowston, 1971). Additionally, they have been utilized in the synthesis of β-lactams, showcasing their versatility in organic chemistry (Bertha et al., 1998).

2. Heterocyclic Compound Synthesis

These compounds are key intermediates in the synthesis of various heterocyclic compounds. For instance, their reaction with 2-cyanoethanethioamide yields 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, a compound with potential in synthesizing thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).

3. Potential in Non-Linear Optic Applications

There is research into the use of benzothiophene derivatives, similar to this compound, for non-linear optic applications. This includes the synthesis of compounds like 6-dimethylaminobenzothiazole-2-carbaldehyde and its derivatives, indicating a potential application in advanced materials science (Hrobárik, Sigmundová, & Zahradník, 2004).

4. Application in Sensor Development

Compounds like pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone, related to this compound, have been used in the development of sensors, such as an Er(III) membrane sensor. This showcases their potential in analytical chemistry and sensor technology (Ganjali et al., 2007).

5. Liquid Crystal Technology

There is evidence of these compounds being used in the synthesis of liquid crystalline molecules, which are important in the field of organic electronics. This involves the synthesis of benzothieno[3,2-b]benzothiophene-based molecules for use in organic thin film transistors (OTFTs), highlighting their application in advanced electronic materials (Jung et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

6-fluoro-3-methyl-1-benzothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FOS/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWVAQYKTCCPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)

![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)